6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine
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Description
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H14N2O2S3 and its molecular weight is 338.46. The purity is usually 95%.
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Biological Activity
6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, a derivative of benzothiazole, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O4S3 with a molecular weight of 472.6 g/mol. The compound features a benzothiazole core, which is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : Benzothiazole derivatives have shown significant anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, such as A431 and A549 .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α .
- Antimicrobial Activity : Some studies suggest that benzothiazole derivatives exhibit antibacterial and antifungal properties, potentially making them useful in treating infections .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anti-Cancer Activity : In a study evaluating various benzothiazole derivatives, this compound exhibited potent cytotoxicity against several cancer cell lines. The compound was found to promote apoptosis and arrest the cell cycle at specific phases, indicating its potential as an anti-cancer agent .
- Inflammation Modulation : Another study demonstrated that this compound significantly reduced the levels of inflammatory markers in vitro, suggesting its potential application in treating inflammatory diseases .
- Antimicrobial Efficacy : Research into the antimicrobial properties of benzothiazole derivatives indicated that this compound could effectively inhibit the growth of various bacterial strains, supporting its potential use in developing new antibiotics .
Properties
IUPAC Name |
6-methylsulfonyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S3/c1-21(17,18)11-4-5-12-13(9-11)20-14(16-12)15-7-6-10-3-2-8-19-10/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDBLPKIOSKVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.